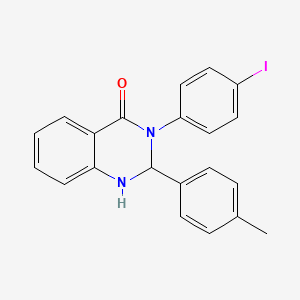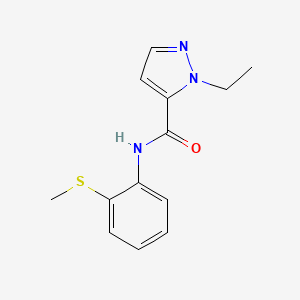![molecular formula C23H26N2O2 B10901452 N-[3-(dimethylamino)propyl]-3-[(naphthalen-1-yloxy)methyl]benzamide](/img/structure/B10901452.png)
N-[3-(dimethylamino)propyl]-3-[(naphthalen-1-yloxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a dimethylamino propyl group and a naphthyloxy methyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the benzamide with 3-dimethylaminopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Naphthyloxy Methyl Group: The final step includes the etherification of the benzamide derivative with 1-naphthol and formaldehyde under acidic conditions to introduce the naphthyloxy methyl group.
Industrial Production Methods: In industrial settings, the production of N1-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the benzamide core to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the naphthyloxy methyl group, where the naphthyl moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N1-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized as a probe to study receptor-ligand interactions due to its ability to bind to specific protein targets.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino propyl group enhances its binding affinity to these targets, while the naphthyloxy methyl group contributes to its overall stability and solubility. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N~1~-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE: Lacks the naphthyloxy methyl group, resulting in different chemical properties and reactivity.
N~1~-[3-(DIMETHYLAMINO)PROPYL]-3-METHOXYBENZAMIDE: Contains a methoxy group instead of a naphthyloxy group, affecting its binding affinity and solubility.
Uniqueness: N1-[3-(DIMETHYLAMINO)PROPYL]-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to the presence of both the dimethylamino propyl and naphthyloxy methyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-(naphthalen-1-yloxymethyl)benzamide |
InChI |
InChI=1S/C23H26N2O2/c1-25(2)15-7-14-24-23(26)20-11-5-8-18(16-20)17-27-22-13-6-10-19-9-3-4-12-21(19)22/h3-6,8-13,16H,7,14-15,17H2,1-2H3,(H,24,26) |
InChI Key |
NXCOARYHCFDUFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC(=C1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B10901371.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901372.png)
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10901378.png)
![propyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10901388.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10901391.png)
![N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10901401.png)
![N-(6-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10901406.png)

![(5Z)-5-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B10901413.png)
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B10901419.png)

![N-benzyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10901429.png)

![5-(difluoromethyl)-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901438.png)
